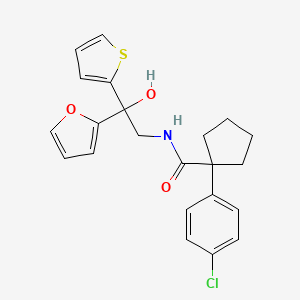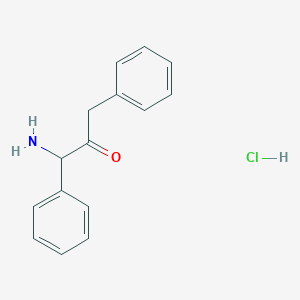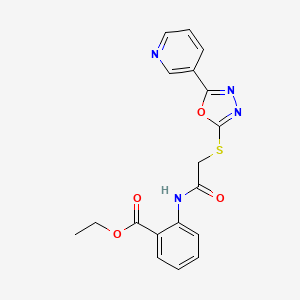![molecular formula C24H25N3O4 B3018496 2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-[(4-methylphenyl)methyl]acetamide CAS No. 887224-47-7](/img/structure/B3018496.png)
2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-[(4-methylphenyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuro compounds are a class of organic compounds containing a benzene ring fused to a furan ring . They are known to exhibit a wide range of biological activities .
Synthesis Analysis
Benzofuro compounds can be synthesized from aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine . This process enables the facile synthesis of 1,4-dihydrobenzofuro .
Molecular Structure Analysis
The molecular structure of benzofuro compounds consists of a benzene ring fused to a furan ring . The exact structure would depend on the specific substituents attached to the benzofuro core.
Chemical Reactions Analysis
In the synthesis of benzofuro compounds, an efficient annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine is described . When the nucleophile of triethylamine was replaced with triphenylphosphine, another class of 1,4-dihydrobenzofuro .
Scientific Research Applications
Histamine H4 Receptor Ligands
A series of 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor (H4R) demonstrate the potential of these compounds in treating inflammatory conditions and pain. This indicates a research avenue in developing receptor-specific drugs that could mitigate symptoms of allergy, inflammation, and pain through targeting H4R (R. Altenbach et al., 2008).
Antifolate and Antitumor Activities
Research into the effects of modifications on the antifolate and antitumor activities of classical 5-substituted 2,4-diaminofuro[2,3-d]pyrimidines explores how chemical structure variations can enhance therapeutic efficacy against cancer. This emphasizes the role of chemical compounds in drug discovery and development for oncology (A. Gangjee et al., 2000).
Crystal Structure Analysis
The detailed study of crystal structures of specific acetamide derivatives offers valuable insights into the molecular conformations and interactions that define their chemical behavior and potential biological activity. This research area is crucial for understanding the physicochemical properties of new compounds (S. Subasri et al., 2016).
Anti-Inflammatory and Analgesic Agents
Investigations into novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural products as anti-inflammatory and analgesic agents highlight the diversity of pyrimidine applications. Such studies are foundational in developing new medications for managing pain and inflammation (A. Abu‐Hashem et al., 2020).
Anticancer Agents
Research into 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives for their anticancer activities underscores the potential of pyrimidine derivatives in oncology, highlighting the ongoing search for more effective cancer treatments (M. M. Al-Sanea et al., 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-3-4-13-26-23(29)22-21(18-7-5-6-8-19(18)31-22)27(24(26)30)15-20(28)25-14-17-11-9-16(2)10-12-17/h5-12H,3-4,13-15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGBGBHFJMTCGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC(=O)NCC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B3018424.png)



![N-(4-chlorophenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B3018430.png)


